5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
Description
Chemical Name: 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine
CAS Number: 1823404-28-9
Molecular Formula: C₉H₁₁BrClN₃
Molecular Weight: 276.56 g/mol
Applications: This compound is primarily used as a reference standard or impurity in the quality control of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. It serves critical roles in ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions, ensuring regulatory compliance .
Properties
IUPAC Name |
5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(14-8(7)11)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFBJSIIRAXCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyrimidine core substituted with bromine and chlorine atoms, as well as a cyclopentyl group, which may influence its interaction with biological targets.
- Molecular Formula : C₉H₁₁BrClN₃
- Molecular Weight : 276.56 g/mol
- CAS Number : 733039-20-8
Biological Activity
Research indicates that 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine exhibits several biological activities, particularly in antimicrobial and anticancer domains. The presence of halogen substituents is known to enhance the lipophilicity of compounds, facilitating their penetration through cellular membranes and increasing their bioactivity.
Antimicrobial Activity
A study investigating the antimicrobial properties of various pyrimidine derivatives, including those similar to 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine, revealed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that halogenated compounds tend to show higher efficacy due to their ability to disrupt bacterial cell membranes and inhibit growth mechanisms .
Anticancer Properties
In vitro studies have demonstrated that 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine can inhibit the proliferation of cancer cell lines. The mechanism of action is thought to involve the modulation of specific kinases and enzymes that are crucial for cell cycle regulation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting critical signaling pathways .
Case Studies and Experimental Data
-
Antimicrobial Testing :
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
- Results : Significant inhibition was observed against S. aureus and moderate activity against E. coli. The compound's effectiveness was attributed to its lipophilic nature, allowing it to traverse bacterial membranes efficiently .
- Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | Moderate | Significant | Halogenated pyrimidine derivative |
| 5-Bromo-2-chloropyrimidin-4-amine | High | Moderate | Similar halogenation pattern |
| 5-Bromo-N-(4-chlorophenyl)pyridin-2-amine | Moderate | High | Different core structure |
Scientific Research Applications
Anticancer Activity
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine has been studied extensively for its potential as an anticancer agent. It acts primarily as an inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle progression.
Key Findings:
- Mechanism of Action : Inhibits phosphorylation required for cell cycle progression, leading to G1 phase arrest.
- Case Study : Derivatives of this compound have shown enhanced selectivity and potency against hormone receptor-positive breast cancer cells compared to existing treatments like palbociclib. These derivatives induced significant cell cycle arrest, confirming their potential as effective anticancer agents .
Antimicrobial Properties
In addition to its anticancer applications, 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine has demonstrated antimicrobial activity against various fungal strains. This suggests potential applications in agricultural fungicides.
Key Findings:
- Fungal Inhibition Studies : Derivatives were tested against common agricultural pathogens, showing significant inhibition rates, supporting their use in crop protection .
Palbociclib Derivative Development
A study focused on developing derivatives based on 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine highlighted the synthesis of new compounds that exhibited improved metabolic stability and efficacy against specific cancer cell lines compared to existing drugs like palbociclib. This research underscores the compound's relevance in ongoing cancer treatment development .
Fungal Inhibition Studies
Research into the antifungal properties of derivatives from this compound revealed effective inhibition against various fungal species, indicating its potential utility as an agricultural fungicide. The studies provided insights into the structure-activity relationship that could guide future agricultural applications .
Comparison with Similar Compounds
Structural Features :
- Pyrimidine core : Substituted with bromo (Br) at position 5, chloro (Cl) at position 4, and cyclopentylamine at position 2.
- Planar geometry : The pyrimidine ring is planar, facilitating hydrogen bonding and π-π stacking interactions in crystal structures .
Structural Analogues
Table 1: Structural and Functional Comparison
Key Structural Differences:
- Substituent positions : The target compound’s cyclopentyl group at position 2 distinguishes it from 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (cyclopentyl at position 4), altering steric and electronic properties.
- Ring system : Pyridine analogues (e.g., 5-Bromo-4-fluoropyridin-2-amine) lack the pyrimidine nitrogen at position 3, reducing hydrogen-bonding capacity .
Physicochemical Properties
Table 3: Physical Properties
Note: The melting point of the target compound is inferred from structurally similar derivatives .
Q & A
Q. What are the key synthetic routes for preparing 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine?
The synthesis typically involves sequential functionalization of the pyrimidine ring. For example, a nitro group at the 4-position can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, followed by substitution with cyclopentylamine. The bromo and chloro substituents are introduced via halogenation steps, as seen in analogous pyrimidine derivatives . Purification is achieved through recrystallization from acetonitrile, yielding >90% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring is nearly planar (r.m.s. deviation <0.1 Å), with halogen atoms (Br, Cl) and the cyclopentyl group coplanar to the ring. Hydrogen bonding (N–H⋯N) and van der Waals interactions stabilize the crystal lattice . Refinement using SHELX software (e.g., SHELXL) provides precise bond lengths and angles, with typical R-factors <0.05 .
Q. What analytical techniques are used to assess purity and identity?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) confirm purity (>98% by GC). Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) verify substituent positions and molecular weight. SC-XRD further validates stereochemistry .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
In the crystal lattice, N–H⋯N hydrogen bonds form inversion dimers between adjacent molecules. These dimers extend into 2D networks via secondary interactions (e.g., C–H⋯Br), as observed in structurally similar pyrimidines. Such networks impact solubility and thermal stability, which are critical for material science applications .
Q. What challenges arise during crystallographic refinement with SHELX software?
SHELX refinement requires high-quality diffraction data (resolution <1.0 Å) and careful handling of disorder in the cyclopentyl group. Hydrogen atoms bound to nitrogen are often freely refined, while others are placed geometrically. Discrepancies in thermal displacement parameters (Ueq) may arise from dynamic disorder, necessitating iterative model adjustments .
Q. How does the cyclopentyl substituent affect conformational flexibility compared to other N-alkyl analogs?
The cyclopentyl group introduces steric bulk, reducing rotational freedom around the N–C bond. SC-XRD data for analogs like 5-Bromo-N-methylpyrimidin-2-amine show dihedral angles <5° between the pyrimidine ring and substituent, whereas cyclopentyl derivatives exhibit angles ~4.5°–12°, influencing packing efficiency .
Methodological Notes
- Synthesis Optimization : Use inert atmospheres to prevent oxidation of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .
- Crystallization : Slow evaporation from acetonitrile or ethyl acetate yields diffraction-quality crystals .
- Data Contradictions : Discrepancies in bond angles between studies may arise from temperature-dependent lattice effects. Always cross-validate with spectroscopic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
